molecular formula C7H3BrClF3O B1404575 1-Bromo-2-[chloro(difluoro)-methoxy]-3-fluoro-benzene CAS No. 1417569-22-2

1-Bromo-2-[chloro(difluoro)-methoxy]-3-fluoro-benzene

Cat. No.: B1404575
CAS No.: 1417569-22-2
M. Wt: 275.45 g/mol
InChI Key: FRLJKNKCVSYLMS-UHFFFAOYSA-N
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Description

1-Bromo-2-[chloro(difluoro)-methoxy]-3-fluoro-benzene is an organic compound that belongs to the class of halogenated aromatic compounds. This compound is characterized by the presence of bromine, chlorine, fluorine, and difluoromethoxy groups attached to a benzene ring. It is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-2-[chloro(difluoro)-methoxy]-3-fluoro-benzene typically involves the halogenation of a suitable aromatic precursor. One common method is the bromination of 2-[chloro(difluoro)-methoxy]-3-fluoro-benzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the substitution reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-[chloro(difluoro)-methoxy]-3-fluoro-benzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: The halogen atoms can be reduced to form dehalogenated products.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium amide or thiourea in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminated benzene derivative, while oxidation can produce quinones.

Scientific Research Applications

1-Bromo-2-[chloro(difluoro)-methoxy]-3-fluoro-benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-2-[chloro(difluoro)-methoxy]-3-fluoro-benzene involves its interaction with specific molecular targets. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. The presence of multiple halogen atoms enhances its reactivity and allows for selective functionalization of the benzene ring.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-2,4-difluorobenzene: Similar structure but lacks the chloro(difluoro)-methoxy group.

    1-Bromo-2,6-difluorobenzene: Similar structure but with different substitution pattern.

    1-Bromo-4-[chloro(difluoro)methoxy]benzene: Similar structure but with different positioning of substituents.

Uniqueness

1-Bromo-2-[chloro(difluoro)-methoxy]-3-fluoro-benzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties and reactivity. The presence of the chloro(difluoro)-methoxy group, in particular, differentiates it from other halogenated benzenes and allows for unique applications in synthesis and research.

Properties

IUPAC Name

1-bromo-2-[chloro(difluoro)methoxy]-3-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClF3O/c8-4-2-1-3-5(10)6(4)13-7(9,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRLJKNKCVSYLMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)OC(F)(F)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Bromo-2-[chloro(difluoro)-methoxy]-3-fluoro-benzene
Reactant of Route 2
1-Bromo-2-[chloro(difluoro)-methoxy]-3-fluoro-benzene
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1-Bromo-2-[chloro(difluoro)-methoxy]-3-fluoro-benzene
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1-Bromo-2-[chloro(difluoro)-methoxy]-3-fluoro-benzene
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1-Bromo-2-[chloro(difluoro)-methoxy]-3-fluoro-benzene
Reactant of Route 6
1-Bromo-2-[chloro(difluoro)-methoxy]-3-fluoro-benzene

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